molecular formula C23H20N4O2S B2872092 N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE CAS No. 850188-75-9

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE

Cat. No.: B2872092
CAS No.: 850188-75-9
M. Wt: 416.5
InChI Key: HAZCNDZQUXKHNZ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; conditionsoften in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-12-22(27-23(25-15)20(13-24-27)18-6-4-3-5-7-18)30-14-21(29)26-19-10-8-17(9-11-19)16(2)28/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCNDZQUXKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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